

Application Notes: Cell-Based Assays for Measuring AZD-5991 Efficacy

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Compound of Interest

Compound Name: AZD-5991

Cat. No.: B1649328

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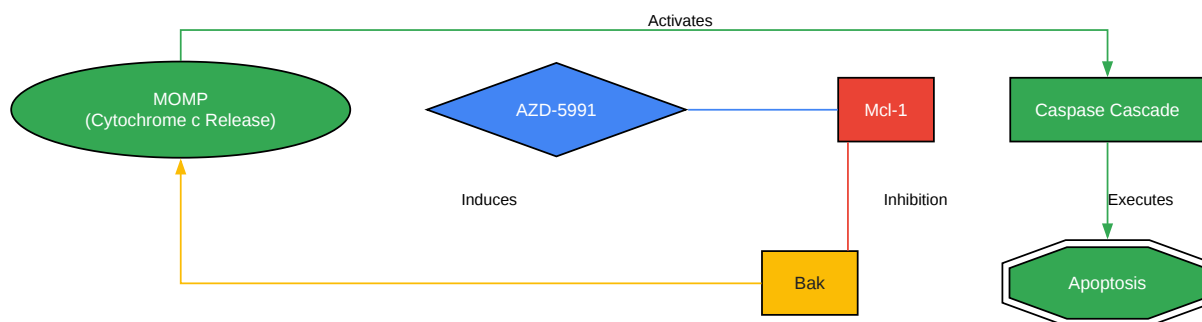
For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis.[4][5] Overexpression of Mcl-1 is a common mechanism for tumorigenesis and has been linked to resistance to various anticancer therapies.[4] **AZD-5991** is designed to bind with high affinity and selectivity to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak.[2][4] This action unleashes the pro-apoptotic machinery, leading to the activation of caspases and subsequent programmed cell death.[2][4] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of **AZD-5991** in vitro.

Mechanism of Action: The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is controlled by the balance between pro-survival proteins (like Mcl-1 and Bcl-2) and pro-apoptotic proteins (like Bak and Bax). In cancer cells that are dependent on Mcl-1 for survival, Mcl-1 binds to and inactivates Bak. **AZD-5991**, a BH3 mimetic, directly binds to the BH3-binding groove of Mcl-1, displacing Bak.[2][4] The liberated Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.[4]



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Caption: AZD-5991 inhibits Mcl-1, triggering the intrinsic apoptosis pathway.

Data Presentation: In Vitro Efficacy of AZD-5991

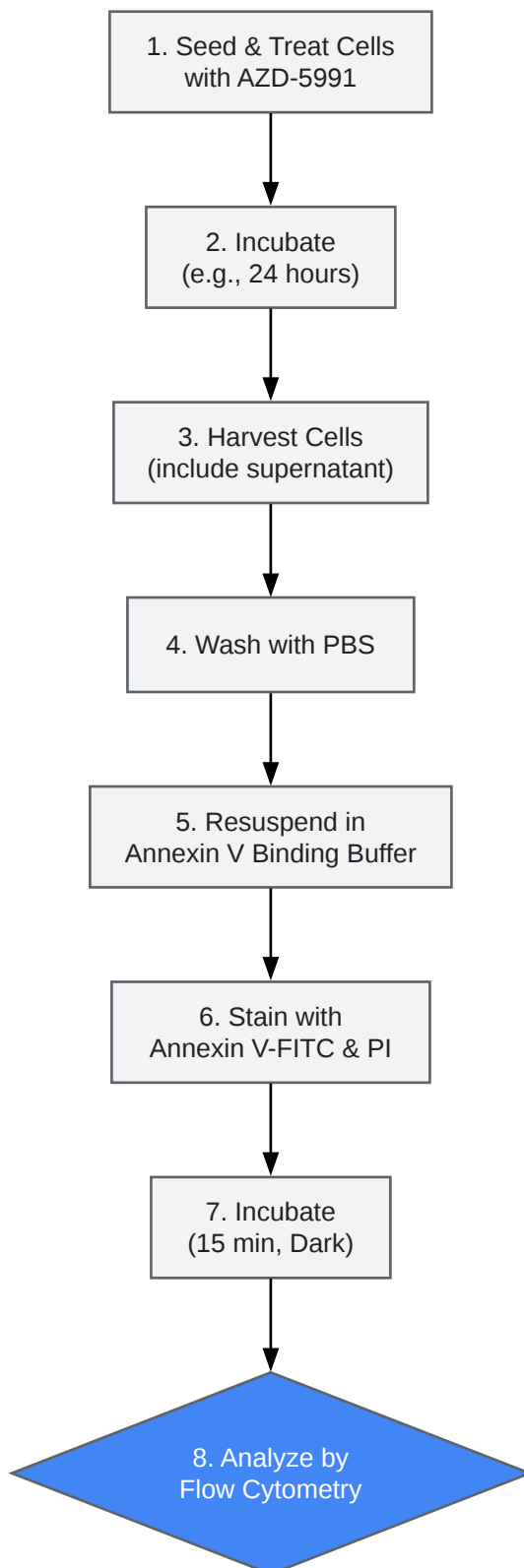
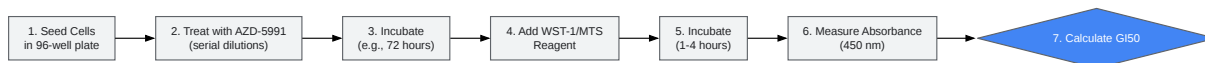
The following table summarizes the reported in vitro activity of **AZD-5991** in various human cancer cell lines. Efficacy is typically measured by EC50 (half-maximal effective concentration) for apoptosis induction or IC50/GI50 (half-maximal inhibitory/growth inhibitory concentration) for cell viability.

Cell Line	Cancer Type	Assay Type	Potency Metric (nM)	Reference
MOLP-8	Multiple Myeloma (MM)	Caspase 3/7 Activity (6h)	EC50 = 33	[1]
MV4;11	Acute Myeloid Leukemia (AML)	Caspase 3/7 Activity (6h)	EC50 = 24	[1]
NCI-H23	Non-Small Cell Lung Cancer	Caspase 3/7 Activity	EC50 = 190	[6]
NCI-H929	Multiple Myeloma (MM)	Growth Inhibition	GI50 = 120	[7][8]

Experimental Protocols

Cell Viability Assay (Colorimetric - WST-1/MTS)

This protocol measures the metabolic activity of a cell population, which is proportional to the number of viable cells. A reduction in metabolic activity in **AZD-5991**-treated cells indicates a loss of viability.



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